Ethyl 5-tridecyl-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-tridecylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-tridecylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nitroacetate with a suitable dipolarophile, such as phenylacetylene, in the presence of a base like sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of Ethyl 5-tridecylisoxazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-tridecylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-tridecylisoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-tridecylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The long tridecyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Ethyl 5-tridecylisoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
- Ethyl 5-phenylisoxazole-3-carboxylate
- Methyl 5-tridecylisoxazole-3-carboxylate
- Ethyl 5-decylisoxazole-3-carboxylate
These compounds share similar structural features but differ in the length or nature of the substituent chains. Ethyl 5-tridecylisoxazole-3-carboxylate is unique due to its long tridecyl chain, which can influence its physical and chemical properties, as well as its biological activities .
Properties
CAS No. |
88798-35-0 |
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Molecular Formula |
C19H33NO3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
ethyl 5-tridecyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H33NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-16-18(20-23-17)19(21)22-4-2/h16H,3-15H2,1-2H3 |
InChI Key |
QZLHDXRWFSSDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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